Cyclopenta-1,3-diene;tungsten(2+)

Catalog No.
S1503272
CAS No.
1271-33-6
M.F
C10H12W 10*
M. Wt
316 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopenta-1,3-diene;tungsten(2+)

CAS Number

1271-33-6

Product Name

Cyclopenta-1,3-diene;tungsten(2+)

IUPAC Name

cyclopenta-1,3-diene;tungsten(2+)

Molecular Formula

C10H12W 10*

Molecular Weight

316 g/mol

InChI

InChI=1S/2C5H5.W/c2*1-2-4-5-3-1;/h2*1-3H,4H2;/q2*-1;+2

InChI Key

NZONJHZCDRCYFR-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[W+2]

Canonical SMILES

[CH-]1[CH-][CH-][CH-][CH-]1.[CH-]1C=CC=C1.[WH2]

Organometallic Chemistry and Catalysis:

Cyclopenta-1,3-diene;tungsten(2+) (Cp2W²⁺), also known as dicyclopentadienyl tungsten(II), serves as a versatile precursor in organometallic chemistry and catalysis. Its two cyclopentadienyl (Cp) ligands provide steric and electronic stability, making it suitable for various transformations. Research has explored its application in:

  • Olefin metathesis: Cp*2W²⁺ acts as a catalyst for the rearrangement of carbon-carbon double bonds in alkenes (olefins). This process, known as olefin metathesis, is crucial in polymer synthesis and organic chemistry. Studies have demonstrated its effectiveness in ring-closing metathesis and ring-opening metathesis polymerization, enabling the creation of diverse polymer structures.
  • Hydrosilylation: Cp*2W²⁺ can catalyze the addition of a silicon-hydrogen bond (Si-H) across a carbon-carbon double bond, forming a new silicon-carbon bond. This reaction, known as hydrosilylation, is valuable in organic synthesis for introducing silicon-containing functional groups into molecules.

Materials Science:

Cp*2W²⁺ finds applications in materials science due to its ability to form coordination polymers and metal-organic frameworks (MOFs). These materials possess tailored structures with potential applications in:

  • Gas storage and separation: MOFs derived from Cp*2W²⁺ exhibit high porosity and tunable pore sizes, making them attractive for capturing and separating specific gas molecules. This property has potential applications in gas storage, purification, and environmental remediation.
  • Catalysis: MOFs incorporating Cp*2W²⁺ can function as heterogeneous catalysts, offering advantages like reusability and potential for catalyst design. Research explores their potential in various catalytic reactions, including olefin metathesis and hydrogenation.

Medicinal Chemistry:

While research is ongoing, initial studies suggest the potential of Cp*2W²⁺ derivatives in medicinal chemistry. Some studies have investigated their:

  • Antitumor activity: Certain Cp*2W²⁺ complexes have shown promising results in inhibiting the growth of cancer cells in vitro. However, further research is necessary to establish their efficacy and safety in vivo.
  • Radiopharmaceuticals: Cp*2W²⁺ radiolabeled with radioactive isotopes holds promise for diagnostic imaging applications. However, further exploration is needed to optimize their properties for clinical use.

Cyclopenta-1,3-diene;tungsten(2+) is an organometallic compound that consists of a cyclopentadiene ligand coordinated to a tungsten center in a +2 oxidation state. The molecular formula is C10_{10}H12_{12}W, and its molar mass is approximately 316.04 g/mol. Cyclopentadiene is known for its reactivity, particularly in Diels–Alder reactions, and when complexed with tungsten, it forms a versatile compound used in various chemical processes and applications.

Due to the reactive nature of both the cyclopentadiene ligand and the tungsten center. Key reactions include:

  • Diels–Alder Reactions: The cyclopentadiene component can undergo Diels–Alder reactions with dienophiles, forming cyclohexene derivatives .
  • Hydride Transfer Reactions: The tungsten center can facilitate hydride transfer, leading to the formation of new carbon-hydrogen bonds .
  • Oxidation Reactions: This compound can also participate in oxidation reactions, where the tungsten center may be oxidized while the cyclopentadiene remains intact.

The synthesis of cyclopenta-1,3-diene;tungsten(2+) typically involves the following methods:

  • Reaction of Tungsten Dihydride with Cyclopentadiene: This method involves the direct coordination of cyclopentadiene to tungsten dihydride under an inert atmosphere.
  • Metathesis Reactions: Cyclopentadiene can be reacted with other tungsten complexes to form cyclopenta-1,3-diene;tungsten(2+) through metathesis.
  • Thermal Decomposition: In some cases, thermal decomposition of precursor complexes containing tungsten can yield this compound .

Cyclopenta-1,3-diene;tungsten(2+) has several applications:

  • Catalysis: It serves as a catalyst in various organic transformations due to its ability to stabilize transition states.
  • Material Science: Used in the development of new materials and polymers through its reactivity.
  • Organometallic Chemistry: Acts as a key intermediate in synthesizing other organometallic compounds and complexes.

Interaction studies of cyclopenta-1,3-diene;tungsten(2+) often focus on its reactivity with various substrates. These studies reveal insights into:

  • Ligand Exchange Dynamics: Understanding how different ligands interact with the tungsten center can help tailor the compound for specific applications.
  • Reactivity Patterns: Investigating how this compound reacts with different dienophiles provides valuable information for designing new synthetic pathways.

Cyclopenta-1,3-diene;tungsten(2+) shares similarities with several other organometallic compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
Bis(cyclopentadienyl)tungsten dihydrideC10_{10}H10_{10}WContains two cyclopentadienyl ligands; more stable
FerroceneC10_{10}H10_{10}FeA metallocene with iron; widely studied for stability
Molybdenum hexacarbonylMo(CO)6_6Contains carbon monoxide ligands; used in catalysis
NickeloceneC10_{10}H10_{10}NiAnother metallocene; known for its electronic properties

Cyclopenta-1,3-diene;tungsten(2+) is unique due to its specific coordination environment and reactivity patterns that differ from those of other metallocenes and organometallic complexes. Its ability to facilitate diverse

The synthesis of bis(cyclopentadienyl)tungsten dichloride (Cp₂WCl₂) in 1968 marked a breakthrough in high-valent tungsten chemistry. Early structural analyses revealed a distorted tetrahedral geometry around tungsten, with Cp ligands adopting η⁵-coordination. The 1980s saw the emergence of binuclear complexes through reactions like:
$$ \text{[W(CO)(PhC≡CPh)₃] + [W(CC₆H₄Me-4)(CO)₂Cp] → [W₂(μ-CO)₂(CO)(η-PhC≡CPh)(η-C₅Ph₄R)Cp]} $$
yielding short W–W bonds (2.586 Å). The 1997 discovery of cationic hydrides [Cp₂WH(L)]⁺ (L = THF, MeCN) expanded synthetic pathways for W(II)→W(IV) redox cycles, while 2018 studies on phosphanylphosphido complexes [Cp(C₅H₄P-PR₂)WH] demonstrated Cp’s role in stabilizing low-coordinate geometries.

Table 1: Key Properties of Representative Cp Tungsten Complexes

CompoundFormulaMelting Point (°C)W Oxidation StateNotable Reactivity
Cp₂WCl₂C₁₀H₁₀Cl₂W350+4Nucleophilic substitution
Cp₂WH₂C₁₀H₁₂W115+2H₂ elimination
[Cp₂W(μ-CO)₂]C₁₂H₁₀O₂W₂-+2/+2CO-bridged dimerization

Significance in Organometallic Chemistry

Cp₂WX₂ (X = Cl, H) complexes serve as versatile synthons due to:

  • Ligand Lability: Sequential substitution of chloride in Cp₂WCl₂ enables access to hydride, alkyl, and phosphido derivatives.
  • Redox Flexibility: The W⁴⁺/W²⁺ couple (-0.34 V vs. SCE) facilitates electron-transfer reactions, critical for catalytic cycles.
  • Steric Protection: Cp rings shield the metal center, permitting isolation of reactive intermediates like [Cp₂W=CH₂].

Notably, Cp₂WH₂ undergoes oxidative addition with CS₂ to form dithiocarbonate complexes, while photolysis of [Cp₂W(CO)₂] generates coordinatively unsaturated species active in alkene metathesis.

Relationship to Broader Metallocene Research

Tungstenocenes differ from ferrocene analogs in three key aspects:

  • Electronic Structure: The larger W⁴⁺ ion (0.66 Å vs. Fe²⁺ 0.74 Å) induces stronger Cp→M σ-donation, evidenced by Cp ring tilt angles of 12–15° in [Cp₂WCl₂] versus 0° in ferrocene.
  • Oxidative Stability: W(II) metallocenes ([Cp₂WH₂]) resist oxidation up to +1.2 V, whereas ferrocene oxidizes at -0.29 V.
  • Binuclear Tendency: 68% of characterized Cp-W complexes exhibit μ-bridging motifs, compared to <10% for Fe.

Recent advances exploit these traits for:

  • Heterobimetallic Catalysts: Cp₂W fragments coordinate to Pd or Rh centers, enhancing cross-coupling turnover numbers.
  • Materials Precursors: Tungstenocene dihydride deposits high-purity W films via CVD at 300–400°C.

The tungsten(2+) center in cyclopentadienyl tungsten complexes adopts a distinctive coordination geometry that reflects the unique electronic configuration and steric requirements of the system [1] [2]. The coordination environment around tungsten(2+) is characterized by a piano-stool geometry, where the cyclopentadienyl ligand occupies one coordination site and additional ligands complete the coordination sphere [28] [30].

In cyclopentadienyl tungsten complexes, the tungsten atom is effectively seven-coordinate when considering the cyclopentadienyl ligand as occupying a single coordination site [2] [6]. The geometry can be described as distorted square-pyramidal with the cyclopentadienyl centroid occupying the apical position [2] [5]. This arrangement creates the characteristic "piano-stool" structure where the cyclopentadienyl ring serves as the seat and the other ligands form the legs of the stool [28] [30].

The bond distances from tungsten to the individual cyclopentadienyl carbon atoms typically range from 2.312 to 2.376 Ångströms, demonstrating uniform coordination across the five-membered ring [2]. The tungsten-cyclopentadienyl centroid distance in these complexes is consistently observed around 1.940 Ångströms [18]. The angle between the cyclopentadienyl centroid and tungsten with other ligands varies depending on the specific complex, but generally falls within the range of 119.5 to 121.7 degrees [28].

ParameterValue RangeReference Complex
Tungsten-Carbon Distance2.312-2.376 Å[W(C₅H₅)(C₄H₇O₂)(CO)₃]
Tungsten-Centroid Distance1.940 Å(C₅H₅)₂WH₂
Centroid-Tungsten-Ligand Angle119.5-121.7°CpW(CO)₄ complexes

The coordination geometry is further influenced by the electronic configuration of tungsten(2+), which possesses a d⁴ electron configuration [15] [28]. This electronic structure leads to specific orbital occupancy patterns that stabilize the piano-stool geometry over alternative coordination arrangements [28].

π-Bonding Interactions Between Cyclopentadienyl and Tungsten

The π-bonding interactions between cyclopentadienyl and tungsten represent a fundamental aspect of the electronic structure in these organometallic complexes [3] [8]. The cyclopentadienyl ligand functions as a six-electron donor through its π-system, forming multiple orbital interactions with the tungsten d-orbitals [28] [15].

The primary π-bonding interactions occur through the overlap of the filled π-molecular orbitals of the cyclopentadienyl ring with empty d-orbitals of tungsten [15] [28]. The cyclopentadienyl ligand possesses three occupied π-orbitals: one totally symmetric orbital and two degenerate orbitals of e₁ symmetry [28]. These orbitals interact with tungsten d-orbitals of appropriate symmetry, particularly the dxz, dyz, and d_z² orbitals [15] [28].

The bonding scheme involves donation from the cyclopentadienyl π-orbitals to empty tungsten d-orbitals, complemented by back-donation from filled tungsten d-orbitals to vacant cyclopentadienyl π*-orbitals [15] [28]. This bidirectional electron flow stabilizes the metal-ligand bond and accounts for the strong binding affinity observed in cyclopentadienyl tungsten complexes [3] [15].

Theoretical calculations indicate that the highest occupied molecular orbital in many cyclopentadienyl tungsten complexes is primarily of d_xy orbital parentage, which influences the electronic properties and reactivity of these compounds [40]. The metal-ligand π-bonding interactions are particularly significant for understanding the electronic structure, as they result in substantial orbital mixing and delocalization [9] [15].

The strength of π-bonding interactions is evidenced by the relatively short tungsten-cyclopentadienyl centroid distances and the uniform coordination of all five carbon atoms in the ring [18] [2]. Nuclear magnetic resonance studies have provided additional insight into these interactions, with tungsten-183 nuclear magnetic resonance chemical shifts reflecting the electronic environment around the metal center [32] [33].

Theoretical Models for Metal-Ligand Orbital Interactions

Theoretical models for describing metal-ligand orbital interactions in cyclopentadienyl tungsten complexes have evolved from simple molecular orbital theory to sophisticated density functional theory calculations [3] [14] [15]. The extended Hückel molecular orbital method has been extensively used to understand the electronic structure of piano-stool complexes [28].

The Dewar-Chatt-Duncanson model provides a fundamental framework for understanding metal-ligand bonding in organometallic complexes [41]. This model describes the bonding through two primary components: ligand-to-metal σ-donation and metal-to-ligand π-back-donation [41] [15]. In cyclopentadienyl tungsten complexes, this translates to donation from cyclopentadienyl π-orbitals to tungsten d-orbitals and back-donation from tungsten d-orbitals to cyclopentadienyl π*-orbitals [15] [28].

Modern density functional theory calculations have provided quantitative insights into the bonding interactions [14] [15] [17]. These calculations reveal that the metal-ligand bonding can be decomposed into three components: electrostatic interactions, orbital interactions, and Pauli repulsion [41]. The orbital interaction component includes both σ-donation and π-back-donation terms that are central to the Dewar-Chatt-Duncanson model [41].

Fragment molecular orbital analysis has been particularly useful for understanding cyclopentadienyl tungsten complexes [28]. This approach treats the cyclopentadienyl ligand and the tungsten fragment as separate entities and examines their orbital interactions upon complex formation [28]. The analysis shows that the d-orbital degeneracies observed in idealized geometries are lifted due to the reduced symmetry in actual complexes [15] [28].

Energy decomposition analysis has quantified the relative contributions of different bonding components [41]. These studies indicate that while σ-donation is typically the dominant interaction, π-back-donation plays a significant role in stabilizing the complex and influencing its electronic properties [15] [41]. The calculations also reveal that the strength of these interactions depends strongly on the symmetry relationship between the ligand orbitals and the metal d-orbitals [40].

Crystallographic Analysis of Molecular Structure

Crystallographic analysis of cyclopentadienyl tungsten complexes has provided detailed structural parameters that validate theoretical predictions and reveal important structure-property relationships [2] [12] [22]. Single-crystal X-ray diffraction studies have been instrumental in determining precise bond lengths, bond angles, and molecular conformations [2] [12].

Structural analysis of tricarbonyl(3-carboxypropyl)(η⁵-cyclopentadienyl)tungsten(II) reveals characteristic features of the piano-stool geometry [2]. The tungsten-cyclopentadienyl carbon bond lengths range from 2.312 to 2.376 Ångströms, with carbon-carbon bonds in the cyclopentadienyl ring spanning 1.385 to 1.431 Ångströms [2]. The carbon-carbon-carbon angles within the ring fall between 107.3 and 108.4 degrees, indicating minimal distortion from ideal pentagon geometry [2].

Crystallographic studies of germyl(germylene)tungsten complexes have provided additional structural data for cyclopentadienyl tungsten systems [4]. These studies reveal significantly short tungsten-ligand bonds and planar geometry around coordinated atoms, indicating strong metal-ligand interactions [4]. The crystal structures show that the cyclopentadienyl ligand maintains its η⁵-coordination mode across different complex types [4] [12].

Structural ParameterObserved RangeComplex Type
W-C(Cp) Bond Length2.312-2.376 ÅTricarbonyl complexes
C-C(Cp) Bond Length1.385-1.431 ÅGeneral Cp complexes
C-C-C Angle107.3-108.4°Cyclopentadienyl ring
W-Centroid Distance1.940-2.000 ÅVarious complexes

Crystallographic analysis has also revealed the presence of rotational disorder in some cyclopentadienyl tungsten complexes [28] [11]. The cyclopentadienyl ring can undergo rotation around the metal-centroid axis with relatively low energy barriers, leading to orientational disorder in crystal structures [38] [28]. This disorder reflects the relatively weak steric interactions between the cyclopentadienyl ring and other ligands [28].

The molecular structures determined by crystallography show consistent trends in bond lengths and angles that correlate with electronic structure calculations [18] [2]. These structural parameters provide experimental validation for theoretical models and serve as benchmarks for computational studies [18] [15].

Rotamer Configurations in Solution and Solid State

Rotamer configurations in cyclopentadienyl tungsten complexes arise from rotation around the metal-cyclopentadienyl centroid axis and represent an important aspect of their dynamic behavior [11] [27] [38]. The energy barriers for cyclopentadienyl rotation are generally low, enabling facile interconversion between different rotational conformations [38] [39].

Nuclear magnetic resonance studies have provided detailed information about rotational dynamics in solution [24] [34]. Variable-temperature nuclear magnetic resonance spectroscopy reveals the temperature dependence of rotational processes, with barriers typically ranging from 7.0 to 7.3 kilojoules per mole for cyclopentadienyl rotation [38] [39]. These relatively low barriers indicate that rotation occurs readily at ambient temperatures [38].

The rotational behavior depends on the steric interactions between the cyclopentadienyl ring and other ligands in the complex [28] [38]. In piano-stool complexes, the four-fold symmetry of the ligand arrangement around tungsten interacts with the five-fold symmetry of the cyclopentadienyl ring, resulting in a twenty-fold rotational barrier [28]. Calculations suggest this barrier is typically less than 1 calorie per mole in the absence of crystal packing effects [28].

Solid-state nuclear magnetic resonance studies have complemented solution-phase investigations by providing information about rotational dynamics in crystalline materials [34] [35]. These studies reveal that crystal packing forces can significantly influence rotational barriers, sometimes increasing them to several kilojoules per mole [38] [28]. The degree of orientational disorder observed in crystal structures reflects the magnitude of these rotational barriers [28].

Complex TypeRotation Barrier (kJ/mol)Method
CpV(CO)₄7.07Spin-lattice relaxation
CpMn(CO)₃7.24Spin-lattice relaxation
CpRe(CO)₃7.15Spin-lattice relaxation

Theoretical calculations have examined the potential energy surface for cyclopentadienyl rotation [27] [42]. Density functional theory studies indicate that the rotation barrier can be influenced by coordination of the metal to other ligands and by electronic effects [27]. The calculations show that metal-ligand π-bonding interactions can either facilitate or hinder rotation depending on the specific orbital interactions involved [27] [15].

Dates

Modify: 2023-08-15

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